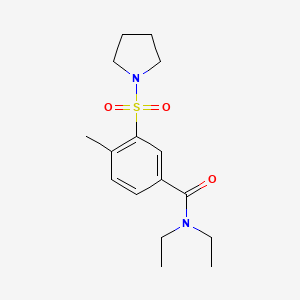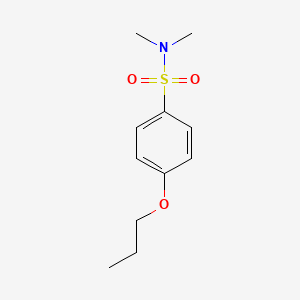![molecular formula C17H24N2O2S B4445753 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4445753.png)
2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine
説明
2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine, also known as MTCP, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the piperidine family of compounds and has been shown to have interesting biochemical and physiological effects. In
科学的研究の応用
2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been shown to have potential as a tool for studying the function of certain neurotransmitter receptors. It has also been studied for its potential use in the treatment of addiction, as it has been shown to have some activity at opioid receptors.
作用機序
The exact mechanism of action of 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine is not well understood. However, it is believed to act as a partial agonist at certain neurotransmitter receptors, including the mu-opioid receptor. It may also have some activity at other receptors, such as the kappa-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and other neurotransmitters in the brain, which may contribute to its potential as a tool for studying the function of these neurotransmitter systems. It has also been shown to have some analgesic effects, although these effects are not as strong as those of other opioids.
実験室実験の利点と制限
One advantage of using 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a useful tool for studying the function of certain neurotransmitter systems. However, one limitation is that it may not be as potent as other opioids, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine. One area of interest is in the development of more potent analogs of the compound, which may have greater activity at certain neurotransmitter receptors. Another potential direction is in the study of the long-term effects of this compound use, particularly with regard to its potential as a treatment for addiction. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
特性
IUPAC Name |
(2-methylpiperidin-1-yl)-[1-(thiophene-2-carbonyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-13-5-2-3-9-19(13)16(20)14-7-10-18(11-8-14)17(21)15-6-4-12-22-15/h4,6,12-14H,2-3,5,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADPWENAELHOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-4(3H)-quinazolinone](/img/structure/B4445675.png)
![2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4445683.png)



![2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B4445703.png)
![6-[(3-isoxazolylmethyl)(methyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B4445712.png)


![N-allyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445744.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-(3-methylbutyl)-3(2H)-pyridazinone](/img/structure/B4445752.png)
![N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445761.png)
amine dihydrochloride](/img/structure/B4445769.png)
![N-(2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445776.png)
